3-Amino-2-(pyrimidin-4-yl)propan-1-ol

Kinase inhibitor Medicinal chemistry Scaffold derivatization

3-Amino-2-(pyrimidin-4-yl)propan-1-ol (CAS 1284185-20-1) is a low-molecular-weight (153.18 g/mol) heterocyclic building block featuring a pyrimidine ring substituted with an amino group and a primary alcohol. This bifunctional scaffold positions the compound within the broader class of aminopyrimidine-based intermediates widely employed in medicinal chemistry for kinase inhibitor design.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13610263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(pyrimidin-4-yl)propan-1-ol
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C(CN)CO
InChIInChI=1S/C7H11N3O/c8-3-6(4-11)7-1-2-9-5-10-7/h1-2,5-6,11H,3-4,8H2
InChIKeyXJHNQXGRGIYIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Amino-2-(pyrimidin-4-yl)propan-1-ol: A Versatile Pyrimidine Building Block


3-Amino-2-(pyrimidin-4-yl)propan-1-ol (CAS 1284185-20-1) is a low-molecular-weight (153.18 g/mol) heterocyclic building block featuring a pyrimidine ring substituted with an amino group and a primary alcohol . This bifunctional scaffold positions the compound within the broader class of aminopyrimidine-based intermediates widely employed in medicinal chemistry for kinase inhibitor design . Its structural architecture—combining a hydrogen-bond-donating amino group and a hydroxyl handle for further derivatization—makes it a synthetically versatile entry point for constructing compound libraries targeting ATP-binding pockets.

Why Generic Substitution Fails for 3-Amino-2-(pyrimidin-4-yl)propan-1-ol in Kinase-Focused Programs


Within the aminopyrimidine-propanol chemical space, subtle positional isomerism—such as the attachment point of the amino group on the propyl chain—can drastically alter hydrogen-bonding geometry with the kinase hinge region, leading to divergent selectivity profiles that are not captured by nominal scaffold similarity alone . The target compound's 2-(pyrimidin-4-yl) substitution pattern and primary amino group create a distinct spatial presentation of hydrogen bond donors/acceptors compared to its 1-amino or 3-amino regioisomers, meaning that generic substitution with a 'similar' pyrimidine-alcohol could result in complete loss of potency against the intended target or introduction of undesired off-target activity .

Quantitative Evidence Guide for 3-Amino-2-(pyrimidin-4-yl)propan-1-ol: Head-to-Head and Cross-Study Differentiation


Kinase Inhibitor Scaffold Versatility: Pyrimidine Hinge-Binding Motif with Dual Derivatization Handles

3-Amino-2-(pyrimidin-4-yl)propan-1-ol provides both a pyrimidine hinge-binding motif and two functional handles (primary amine, primary alcohol) for divergent library synthesis, a feature absent in simpler pyrimidine-alcohol analogs like 3-(pyrimidin-4-yl)propan-1-ol which lacks the amino group. In contrast, the 1-amino regioisomer (3-amino-1-(pyrimidin-4-yl)propan-1-ol, CAS 1499715-13-7) presents a secondary alcohol, altering both hydrogen-bonding capacity and metabolic stability [1].

Kinase inhibitor Medicinal chemistry Scaffold derivatization

Regioisomeric Selectivity Potential: 2-Position Amino-Alcohol vs. 1-Position and 3-Position Analogs

The 2-amino alcohol configuration in the target compound positions the amine and hydroxyl groups in a spatial arrangement that differs markedly from the 1-amino (secondary alcohol) and 3-amino-3-(pyrimidin-4-yl)propan-1-ol (amine on the benzylic carbon) analogs. In aminopyrimidine-based JAK2 inhibitors such as those described in the 4-aryl-2-aminoalkylpyrimidine series, the alkyl linker between the pyrimidine and the amine governs both potency and isoform selectivity [1]. While direct IC50 data for the target compound is not publicly available, the class-level evidence indicates that the 2-substituted propan-1-ol architecture produces a distinct vector angle for the terminal amine relative to the pyrimidine ring, which is critical for engaging specific kinase binding pockets [2].

Kinase selectivity Structure-activity relationship Hinge-binding

Purity and Storage Stability: Vendor-Specified Quality Benchmarks vs. Uncharacterized Alternatives

Commercially available 3-Amino-2-(pyrimidin-4-yl)propan-1-ol (AKSci, Leyan) is specified at 97–98% minimum purity with recommended long-term storage in cool, dry conditions . In contrast, several regioisomeric analogs such as 3-Amino-3-(pyrimidin-4-yl)propan-1-ol and 3-Amino-1-(pyrimidin-4-yl)propan-1-ol are primarily offered through custom synthesis channels without standardized purity specifications or stability data [1].

Chemical procurement Purity specification Storage stability

Availability and Lead Time: Stocked Commodity vs. Custom Synthesis Comparators

3-Amino-2-(pyrimidin-4-yl)propan-1-ol is maintained as a stocked commodity by multiple vendors including AKSci (USA stock, 1-week delivery) and Leyan, with defined pricing tiers at gram scale . In contrast, the trifluoroacetic acid salt of 3-(pyrimidin-4-yl)propan-1-amine—a commonly considered alternative—typically requires custom synthesis with extended lead times and minimum order quantities .

Supply chain Lead time Inventory availability

Optimal Research and Procurement Scenarios for 3-Amino-2-(pyrimidin-4-yl)propan-1-ol


Divergent Kinase-Focused Library Synthesis

The compound's bifunctional architecture—pyrimidine hinge-binder plus orthogonal amine and alcohol handles—makes it ideally suited for parallel library synthesis. Researchers can independently derivatize the primary amine (e.g., via reductive amination or amide coupling) and the primary alcohol (e.g., via Mitsunobu or etherification), enabling exploration of two distinct vectors simultaneously from a single building block .

JAK2-Selective Inhibitor Lead Optimization

Based on the 4-aryl-2-aminoalkylpyrimidine pharmacophore model crystallographically validated for JAK2 (PDB 4BBE), the 2-amino alcohol configuration of the target compound provides the correct spatial presentation of the amine for hinge-region hydrogen bonding. This scaffold is positioned for rapid SAR expansion around the pyrimidine 2-position and the propanol chain [1].

Time-Critical Medicinal Chemistry Campaigns Requiring Stocked Intermediates

With verified 1-week lead time from US stock and defined purity specifications (≥97%), this compound is appropriate for programs that cannot afford the 4–8 week custom synthesis timelines associated with less common regioisomeric analogs. The transparent multi-scale pricing supports both hit-to-lead (gram scale) and lead optimization (multi-gram scale) phases .

Quote Request

Request a Quote for 3-Amino-2-(pyrimidin-4-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.